molecular formula C9H9NOS B1248230 5-Phenyl-2-oxazolidinethione CAS No. 3433-15-6

5-Phenyl-2-oxazolidinethione

Cat. No. B1248230
CAS RN: 3433-15-6
M. Wt: 179.24 g/mol
InChI Key: ULDSUTWYOBXEBV-UHFFFAOYSA-N
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Description

5-Phenyl-2-oxazolidinethione is a chemical compound with the molecular formula C9H9NOS . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of a similar compound, d5-barbarin, which is structurally similar to 5-Phenyl-2-oxazolidinethione, has been reported . The synthesis process involved the production of d5-2-oxo-2-phenylacetaldehyde oxime (d5-oxime) from d5-acetophenone via butylnitrite in an ethoxide/ethanol solution. This d5-oxime was then reduced with lithium aluminum hydride (LiAlH4) to produce the corresponding d5-2-amino-1-phenylethan-1-ol (d5-phenylethanolamine). The final ring closure of the d5-phenylethanolamine was performed by the addition of carbon disulfide (CS2) with pyridine .


Molecular Structure Analysis

The molecular mass of 5-Phenyl-2-oxazolidinethione is 179.239 g·mol−1 . It has a dipole moment of 6.73 ± 1.08 D and a volume of 209.31 Å3 . The HOMO energy is -8.62 ± 0.55 eV, and the LUMO energy is -0.32 ± eV .


Physical And Chemical Properties Analysis

5-Phenyl-2-oxazolidinethione has a molecular mass of 179.239 g·mol−1 . It has a dipole moment of 6.73 ± 1.08 D and a volume of 209.31 Å3 . The HOMO energy is -8.62 ± 0.55 eV, and the LUMO energy is -0.32 ± eV .

Safety and Hazards

The safety data sheet for a similar compound, (S)-(+)-4-Phenyl-2-oxazolidinone, suggests that it should be kept away from heat and sources of ignition. Its combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

properties

IUPAC Name

5-phenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDSUTWYOBXEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439197
Record name Barbarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-oxazolidinethione

CAS RN

3433-15-6
Record name Barbarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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